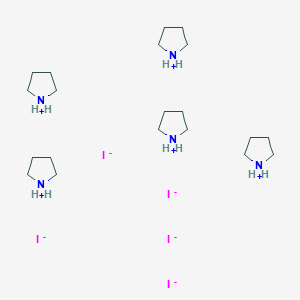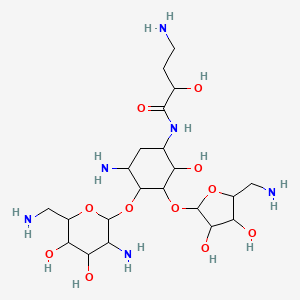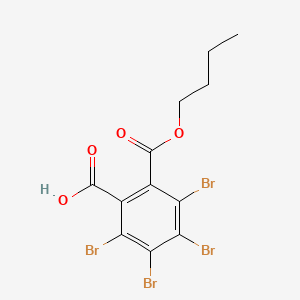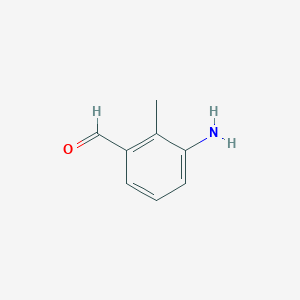
Pyrrolidin-1-ium;pentaiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-ium;pentaiodide is a compound that consists of a pyrrolidinium cation and a pentaiodide anion Pyrrolidinium is a nitrogen-containing heterocyclic compound, which is a saturated five-membered ring The pentaiodide anion is a polyiodide, consisting of five iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-ium;pentaiodide typically involves the reaction of pyrrolidine with iodine. One common method is the direct iodination of pyrrolidine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
The reaction proceeds through the formation of intermediate iodinated pyrrolidine, which then reacts with additional iodine to form the pentaiodide anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield.
化学反応の分析
Types of Reactions
Pyrrolidin-1-ium;pentaiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodine atoms in the pentaiodide anion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated pyrrolidinium derivatives, while reduction may produce deiodinated pyrrolidinium compounds.
科学的研究の応用
Pyrrolidin-1-ium;pentaiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as ionic liquids and conductive polymers.
作用機序
The mechanism of action of pyrrolidin-1-ium;pentaiodide involves its interaction with molecular targets through its pyrrolidinium cation and pentaiodide anion. The pyrrolidinium cation can interact with biological receptors and enzymes, while the pentaiodide anion can participate in redox reactions and halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Pyrrolidin-1-ium;pentaiodide can be compared with other similar compounds, such as:
Pyrrolidinium iodide: Contains a single iodide anion instead of a pentaiodide anion.
Pyrrolidinium bromide: Contains a bromide anion instead of an iodide anion.
Pyrrolidinium chloride: Contains a chloride anion instead of an iodide anion.
The uniqueness of this compound lies in its polyiodide structure, which imparts distinct chemical properties and reactivity compared to its mono-halide counterparts.
特性
分子式 |
C20H50I5N5 |
|---|---|
分子量 |
995.2 g/mol |
IUPAC名 |
pyrrolidin-1-ium;pentaiodide |
InChI |
InChI=1S/5C4H9N.5HI/c5*1-2-4-5-3-1;;;;;/h5*5H,1-4H2;5*1H |
InChIキー |
LKVSTUTUTXLMJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.[I-].[I-].[I-].[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/no-structure.png)



![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)


